Benzyl 2-amino-3-phenylpropanoate hydrochloride
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Overview
Description
Benzyl 2-amino-3-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-amino-3-phenylpropanoate hydrochloride can be synthesized through various methods. One common approach involves the reaction of benzyl bromide with 2-amino-3-phenylpropanoic acid in the presence of a base such as sodium hydroxide. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzyl 2-oxo-3-phenylpropanoate, while reduction can yield benzyl 2-amino-3-phenylpropanol .
Scientific Research Applications
Benzyl 2-amino-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of benzyl 2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participate in receptor binding, or modulate biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-amino-2-phenylpropanoate hydrochloride
- ®-Benzyl 2-amino-3-phenylpropanoate hydrochloride
- N,N-Dibenzyl-L-phenylalanine benzyl ester
Uniqueness
Benzyl 2-amino-3-phenylpropanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
benzyl 2-amino-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXFHIYDTRNBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58780-66-8, 2462-32-0 |
Source
|
Record name | NSC522623 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC522226 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522226 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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